molecular formula C12H12F3NO3S2 B2494847 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide CAS No. 2379987-07-0

3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide

Cat. No.: B2494847
CAS No.: 2379987-07-0
M. Wt: 339.35
InChI Key: MXQGACHTAJOWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a fluorinated sulfonamide derivative featuring a trifluoropropyl chain and a heteroaromatic scaffold comprising thiophene and furan rings. The sulfonamide group (-SO₂NH-) is a key pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to coordinate metal ions or participate in hydrogen bonding . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene-furan moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)3-5-21(17,18)16-7-10-6-9(8-20-10)11-2-1-4-19-11/h1-2,4,6,8,16H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGACHTAJOWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling with the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiophene Ring: Similar to the furan ring, thiophene can be synthesized through cyclization reactions.

    Coupling Reactions: The furan and thiophene rings are then coupled with a trifluoromethyl group using reagents such as trifluoromethyl sulfonamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Fluorinated Sulfonamides and Sulfonyl Derivatives

Key Comparisons :

  • Perfluorinated Compounds (): Highly fluorinated analogs, such as polyfluorinated ethers, exhibit extreme chemical inertness and thermal stability but suffer from poor solubility and environmental persistence.
  • EN300-265763 () : This compound (C₂₂H₁₉F₂N₃O₃S₂) contains a difluoromethylsulfanyl (-S-CF₂H) group and a furan-thiazole system. Unlike the target’s sulfonamide, the sulfanyl group is less electronegative, reducing hydrogen-bonding capacity. The trifluoropropyl chain in the target may confer stronger electron-withdrawing effects, influencing reactivity .

Table 1: Fluorinated Sulfonamide/Sulfonyl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₁₁F₃N₂O₃S₂ 364.35 Trifluoropropyl, thiophene-furan, sulfonamide
EN300-265763 () C₂₂H₁₉F₂N₃O₃S₂ 487.53 Difluoromethylsulfanyl, furan-thiazole
Polyfluorinated ether () Variable >500 High fluorine content, inert, persistent

Heteroaromatic Thiophene-Furan Derivatives

Key Comparisons :

  • 4-(Azulen-1-yl) Heteroaromatics () : Razus et al. (2011) synthesized thiophene/furan derivatives with azulene cores. The target’s simpler thiophene-furan system lacks extended conjugation but may offer synthetic accessibility and tunable electronic properties. Substitution at the 4-position of thiophene (furan-2-yl) likely enhances electron density compared to 2- or 5-position analogs, affecting redox behavior .
  • EN300-265939 (): This cyclopenta[b]thiophen-2-yl derivative (C₂₂H₂₄N₄O₃S₂) includes a piperazine-acetamide chain. While both compounds feature thiophene rings, the target’s furan substituent and sulfonamide group create distinct electronic profiles. The absence of a cyano group (-CN) in the target may reduce electrophilicity .

Table 2: Thiophene-Furan Heteroaromatics

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₁₁F₃N₂O₃S₂ 364.35 4-Furan-2-yl substitution, sulfonamide
EN300-265939 () C₂₂H₂₄N₄O₃S₂ 456.59 Cyclopenta[b]thiophen, piperazine-acetamide
Azulene-thiophene () C₁₈H₁₄S ~262 Extended conjugation, azulene core

Sulfonamide vs. Amide/Amine Analogs

Key Comparisons :

  • Drospirenone Impurities (): Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol feature thiophene-linked amines.
  • 2-(3-Methylphenoxy)-Propanamide (): This sulfonamide (C₁₉H₂₁N₃O₄S₂) includes a thiazole ring. The target’s furan-thiophene system may exhibit higher aromatic stacking efficiency compared to thiazole, impacting binding affinity in biological targets .

Research Implications and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Advantages : Trifluoropropyl-sulfonamide combines metabolic stability (fluorine) with versatile binding (sulfonamide). The thiophene-furan scaffold may optimize electronic properties for small-molecule interactions.

Further studies should prioritize crystallographic analysis (using SHELX ) and biological screening to validate hypotheses derived from structural comparisons.

Biological Activity

3,3,3-Trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a novel compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of trifluoromethyl and sulfonamide groups, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂F₃N₁O₃S₂
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2379987-07-0

The biological activity of 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Protein Interaction Modulation : It can disrupt protein-protein interactions that are crucial for cellular signaling.
  • Signaling Pathway Alteration : The compound might modulate various signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as M-HeLa and MCF-7, with IC50 values indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AM-HeLa5.0
Compound BMCF-710.0

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies have demonstrated that similar sulfonamide derivatives exhibit selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Bacterial StrainMIC (µg/mL)
S. aureus15
E. faecalis20

Case Studies

  • Case Study on Anticancer Effects :
    In a study exploring the effects of thiophene derivatives on cancer cells, it was found that compounds with similar structures significantly reduced cell viability in M-HeLa cells through mitochondrial pathway activation . The study highlighted the role of reactive oxygen species (ROS) in mediating these effects.
  • Case Study on Antimicrobial Properties :
    Another investigation assessed the antimicrobial efficacy of furan-containing sulfonamides against various bacterial strains. Results indicated that certain derivatives displayed comparable activity to established antibiotics like chloramphenicol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.